molecular formula C5H6F3N3S B12972045 4-(Hydrazinylmethyl)-2-(trifluoromethyl)thiazole

4-(Hydrazinylmethyl)-2-(trifluoromethyl)thiazole

Cat. No.: B12972045
M. Wt: 197.18 g/mol
InChI Key: LXXTVAJIEPPZTF-UHFFFAOYSA-N
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Description

4-(Hydrazinylmethyl)-2-(trifluoromethyl)thiazole is a compound that features a thiazole ring substituted with a hydrazinylmethyl group and a trifluoromethyl group. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydrazinylmethyl)-2-(trifluoromethyl)thiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of a thiazole derivative with hydrazine and a trifluoromethylating agent under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Hydrazinylmethyl)-2-(trifluoromethyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include azides, hydrazones, and various substituted thiazole derivatives. These products can have significant applications in pharmaceuticals and materials science .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted thiazoles and hydrazinyl-substituted thiazoles . Examples include:

  • 4-(Trifluoromethyl)thiazole
  • 4-(Hydrazinylmethyl)thiazole

Uniqueness

4-(Hydrazinylmethyl)-2-(trifluoromethyl)thiazole is unique due to the combination of the hydrazinylmethyl and trifluoromethyl groups on the thiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C5H6F3N3S

Molecular Weight

197.18 g/mol

IUPAC Name

[2-(trifluoromethyl)-1,3-thiazol-4-yl]methylhydrazine

InChI

InChI=1S/C5H6F3N3S/c6-5(7,8)4-11-3(1-10-9)2-12-4/h2,10H,1,9H2

InChI Key

LXXTVAJIEPPZTF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)C(F)(F)F)CNN

Origin of Product

United States

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